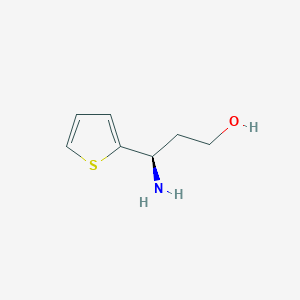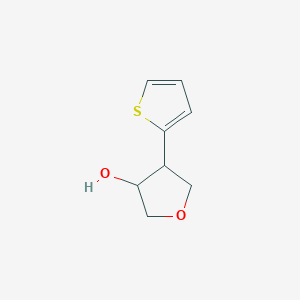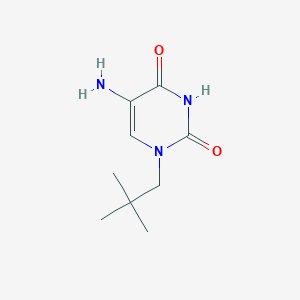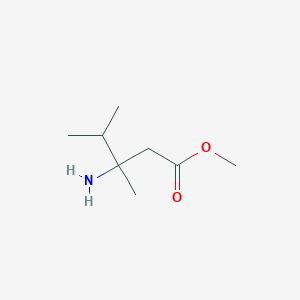
Methyl 3-amino-3,4-dimethylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-amino-3,4-dimethylpentanoate is an organic compound with the molecular formula C8H17NO2 It is a derivative of pentanoic acid, featuring an amino group and two methyl groups on the pentane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-amino-3,4-dimethylpentanoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-3,4-dimethylpentanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Another synthetic route involves the reductive amination of 3,4-dimethylpentanone with methylamine, followed by esterification. This method requires careful control of reaction conditions to prevent over-reduction and to achieve high yields of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts such as solid acids or immobilized enzymes can be employed to facilitate the esterification reaction. Additionally, advanced purification techniques like distillation and crystallization are used to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3,4-dimethylpentanoate undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds under specific conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or ureas.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents are common reducing agents.
Substitution: Reagents such as acyl chlorides or isocyanates can be used to form amides or ureas, respectively.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding alcohols.
Substitution: Amides, ureas, or other substituted derivatives.
Scientific Research Applications
Methyl 3-amino-3,4-dimethylpentanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the synthesis of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which methyl 3-amino-3,4-dimethylpentanoate exerts its effects depends on its specific application. In biochemical contexts, the amino group can interact with enzymes or receptors, influencing biological pathways. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various metabolic processes.
Comparison with Similar Compounds
Methyl 3-amino-3,4-dimethylpentanoate can be compared with other similar compounds such as:
Methyl 3-amino-3-methylpentanoate: Lacks the additional methyl group at the 4-position, resulting in different steric and electronic properties.
Ethyl 3-amino-3,4-dimethylpentanoate: The ethyl ester variant, which may have different solubility and reactivity profiles.
Methyl 3-amino-4-methylpentanoate: Lacks one methyl group, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct steric and electronic characteristics, making it valuable for targeted applications in synthesis and research.
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
methyl 3-amino-3,4-dimethylpentanoate |
InChI |
InChI=1S/C8H17NO2/c1-6(2)8(3,9)5-7(10)11-4/h6H,5,9H2,1-4H3 |
InChI Key |
NPVHOSKWGXNBKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(CC(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



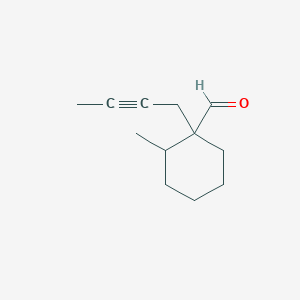

![4-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13316083.png)
![7-Amino-6-methyl-4H,5H-[1,2,4]triazolo[1,5-A]pyrimidin-5-one](/img/structure/B13316090.png)
